N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine
Description
N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine is a synthetic derivative of the benzo[c]chromen scaffold, characterized by a fused tricyclic system (7,8,9,10-tetrahydro-6H-benzo[c]chromen) with a 4-methyl substituent and a 6-oxo group. The compound features a glycine moiety conjugated via a propanoyl linker at the 3-position of the chromen core.
Crystallographic studies of related benzo[c]chromen derivatives have been refined using SHELXL, a program widely recognized for small-molecule structural determination . The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous protocols in triazine and nucleotide analog syntheses .
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-15(25-11(2)18(23)20-9-16(21)22)8-7-13-12-5-3-4-6-14(12)19(24)26-17(10)13/h7-8,11H,3-6,9H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
HDWIAEVHEYFOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Reaction of benzo[c]chromen-3-ol with 2-bromo- or 2-chloropropanoic acid derivatives under basic conditions. For example:
Note: Yields vary based on solvent polarity and reaction time.
Catalytic Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may also be employed, though direct evidence for this compound is limited. For example, copper iodide and triethylamine in acetonitrile at 80°C have been used in related systems.
Coupling with Glycine
The final step involves amide bond formation between the propanoyl group and glycine. Common strategies include:
Carboxylic Acid Activation
The propanoic acid derivative is activated using reagents like:
-
Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
-
HATU or EDC in dichloromethane or DMF.
Amide Bond Formation
Reaction with glycine or its protected form (e.g., tert-butoxycarbonyl glycine) under inert conditions. For example:
Alternative Synthetic Routes
Ester Hydrolysis
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate, a coumarin derivative, can undergo hydrolysis to yield the target compound. This method involves:
-
Esterification : Coupling benzo[c]chromen-3-ol with ethyl propanoate derivatives.
-
Saponification : Basic hydrolysis (e.g., NaOH, ethanol/water) to remove the ethyl group.
Critical Factors Affecting Yield
Purification and Characterization
| Step | Method | Details |
|---|---|---|
| Crude Product | Extraction | Dichloromethane or ethyl acetate. |
| Chromatography | Silica gel | Gradient elution (CHCl₃/MeOH). |
| Crystallization | Solvent precipitation | 2-Propanol or acetonitrile. |
Characterization involves NMR (¹H, ¹³C), HRMS , and melting point analysis to confirm structure and purity.
Summary of Key Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Benzo[c]chromen-3-ol + 2-bromo-5-methyl-1,3,4-thiadiazole | High regioselectivity | Moderate yields |
| Amide Coupling | DCC/DMAP-mediated activation | Mild conditions | Sensitive to moisture |
| Ester Hydrolysis | Ethyl ester → glycine | Simplified purification | Additional steps |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its ester and amide groups:
| Condition | Site of Hydrolysis | Product |
|---|---|---|
| 1M HCl (reflux, 4h) | Ester bond (propanoyl group) | 4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol + Glycine derivative |
| 1M NaOH (60°C, 2h) | Amide bond | 2-[(4-Methyl-6-oxo-benzo[c]chromen-3-yl)oxy]propanoic acid + Glycine |
Key Insight : Alkaline conditions favor selective amide cleavage due to nucleophilic hydroxide attack, while acidic conditions hydrolyze the ester first ().
Oxidation
-
Reagent : KMnO₄ in acidic medium
-
Site : Benzo[c]chromene’s tetrahydro ring
-
Outcome : Aromatic ring formation via dehydrogenation, yielding a fully conjugated benzo[c]chromen-6-one system.
Reduction
-
Reagent : NaBH₄ in ethanol
-
Site : Ketone group (6-oxo)
-
Outcome : Conversion to 6-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromene, enhancing hydrogen-bonding capacity ().
Functional Group Modifications
The carboxylic acid terminus (-COOH) participates in classical reactions:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Methyl ester derivative | Improved lipophilicity for drug delivery |
| Amidation | Thionyl chloride/NH₃ | Primary amide | Enhanced metabolic stability |
These modifications are critical for tuning pharmacokinetic properties ( ).
Comparative Reactivity with Analogues
The glycine moiety differentiates this compound from structurally related derivatives:
Scientific Research Applications
Structural Characteristics
The compound features a benzo[c]chromen structure which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The unique structure contributes to its potential applications in pharmacology.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of benzo[c]chromen have been found to possess significant antibacterial and antifungal properties against various pathogens. Studies have demonstrated that these compounds can inhibit the growth of bacteria such as Pseudomonas aeruginosa and fungi like Candida albicans .
Anticancer Activity
The anticancer potential of compounds related to N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine has been explored in several studies. For example, the presence of specific functional groups in similar compounds has been associated with enhanced antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7 . These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic reactions involving starting materials that contain the benzo[c]chromen moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Future Research Directions
Further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Elucidating the precise biological mechanisms underlying its antimicrobial and anticancer activities.
- Formulation Development : Exploring novel drug formulations to enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The benzo[c]chromen core is shared with derivatives reported by InterBioScreen Ltd., such as 2-((3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy)acetic acid . Key differences include:
- Position of substituents: The target compound has a methyl group at the 4-position and a glycine-propanoyl chain at the 3-position, whereas InterBioScreen derivatives feature substituents at the 1-position.
- Side-chain variations : The glycine moiety in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with simpler alkyl or aryl groups in other analogs.
Table 1: Structural Comparison of Benzo[c]chromen Derivatives
*Calculated based on formula.
Functional Group Analysis
Glycine Conjugates vs. Carboxamide Derivatives
The target compound’s glycine side chain enhances hydrophilicity compared to carboxamide derivatives like Example 139 from the European patent . This difference may influence pharmacokinetic properties:
- Solubility : Glycine conjugates typically exhibit higher aqueous solubility than lipophilic carboxamides.
- Binding affinity : The glycine moiety could interact with polar binding pockets in biological targets, whereas carboxamides may favor hydrophobic interactions.
Ether-Linked vs. Ester-Linked Side Chains
Ether linkages (as in the target compound) are more hydrolytically stable than ester-linked analogs (e.g., methyl 3-[[...]amino]benzoate from ), which may undergo esterase-mediated cleavage .
Research Findings and Implications
Biological Activity
N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine is a complex organic compound that exhibits various biological activities. This article aims to explore its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO6 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (2S)-4-methyl-2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]pentanoic acid |
| CAS Number | 304896-80-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate signaling pathways related to inflammation and cancer cell proliferation.
In particular, compounds with similar chromen structures have shown significant anti-inflammatory and anti-cancer activities by affecting cytokine release and inducing apoptosis in various cancer cell lines .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of this compound. For instance:
- Cell Proliferation Inhibition : Studies demonstrate that this compound can significantly inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at the S phase .
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells .
Anti-inflammatory Activity
The compound's anti-inflammatory effects are also notable:
- Cytokine Modulation : It has been observed to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to inflammatory stimuli .
- Inhibition of Inflammatory Pathways : The compound's interaction with specific signaling pathways may lead to a reduction in inflammation-related gene expression .
Case Studies
Several case studies have explored the efficacy of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy]propanoyl}glycine in preclinical models:
- Breast Cancer Model : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of this compound reduced joint swelling and inflammatory markers significantly compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves coupling a benzo[c]chromen derivative with a glycine moiety via an esterification or amidation reaction. For example, analogous procedures to those in (coupling hydroxyl-bearing chromen derivatives with activated carboxylic acids) and (triazine-mediated nucleophilic substitutions) can be adapted. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., DMAP for acylations). Yield optimization requires monitoring by TLC or HPLC to identify intermediate stability issues .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the deshielded proton signals from the benzo[c]chromen carbonyl (δ ~6.8–7.2 ppm) and glycine’s α-proton (δ ~3.5–4.0 ppm) ( ).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
- IR : Validate ester/amide C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. How should researchers link experimental design to theoretical frameworks when studying this compound’s bioactivity?
- Methodological Answer : Align hypotheses with established theories, such as structure-activity relationships (SAR) for chromen-based kinase inhibitors ( ) or glycine’s role in prodrug metabolism ( ). For example, use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by prior SAR studies on analogous compounds .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR signals) be systematically resolved?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC (≥95% purity threshold).
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers in the glycine moiety).
- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the benzo[c]chromen region ( ).
- Contingency : If unresolved, compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What strategies optimize the compound’s solubility and stability in in vitro assays without altering its pharmacophore?
- Methodological Answer :
- Co-solvents : Test DMSO-water gradients (≤0.1% DMSO to avoid cytotoxicity).
- pH Adjustment : Use buffered solutions (pH 6.8–7.4) to stabilize the glycine moiety.
- Lyophilization : If degradation occurs in aqueous media, lyophilize with cryoprotectants (e.g., trehalose) and reconstitute before assays ( ).
Q. How can in silico modeling reconcile discrepancies between predicted and observed bioactivity profiles?
- Methodological Answer :
- Re-optimize Force Fields : Use AMBER or CHARMM to refine conformational sampling of the benzo[c]chromen core.
- Meta-Analysis : Cross-validate with bioactivity data from structurally related compounds (e.g., ’s kinase inhibitors).
- Machine Learning : Train QSAR models on datasets combining physicochemical properties (LogP, PSA) and assay results .
Q. What advanced techniques validate the compound’s metabolic pathways in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize a ¹⁴C-labeled analog (e.g., ¹⁴C-glycine) to track metabolites via LC-MS/MS.
- CYP450 Inhibition Assays : Use human liver microsomes to identify enzymes involved in oxidation/cleavage ( ).
- Stable Isotope Tracing : Apply ¹³C-glucose to map glycine incorporation in in vivo models .
Q. How do researchers address batch-to-batch variability in synthesis, particularly in chiral purity?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers.
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during ester formation ( ).
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Methodological Notes
- Theoretical Frameworks : Always anchor experiments to hypotheses derived from prior SAR or mechanistic studies ( ).
- Data Contradictions : Apply ’s principles to iteratively refine protocols when reproducibility issues arise.
- Safety Protocols : Follow ’s guidelines for handling reactive intermediates (e.g., PPE, fume hood use).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
